N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide
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Overview
Description
N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a carbamothioyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 2-ethylphenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, targeting enzymes such as histone deacetylases (HDACs) and xanthine oxidase. The compound binds to the active site of these enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-ethylphenyl)carbamothioyl]benzamide
- N-{[(2-ethylphenyl)amino]carbonothioyl}-4-methylbenzamide
- N-{[(2-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide
Uniqueness
N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an enzyme inhibitor make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-3-13-6-4-5-7-15(13)18-17(21)19-16(20)14-10-8-12(2)9-11-14/h4-11H,3H2,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGHJFKRCHNORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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